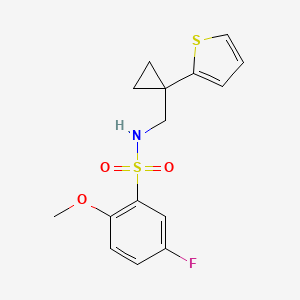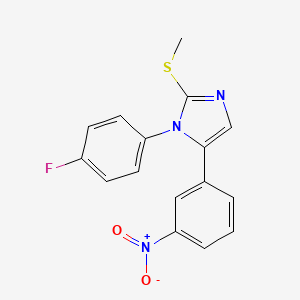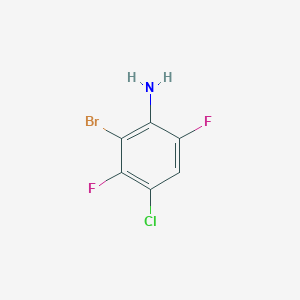![molecular formula C28H29FN4O2S B2839005 N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476440-99-0](/img/structure/B2839005.png)
N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a phenacylsulfanyl group, a triazolyl group, and an adamantane-1-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and phenacylsulfanyl groups would likely contribute to the compound’s polarity, while the adamantane-1-carboxamide group would add significant steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
Synthesis and Biological Activities : A study by Al-Abdullah et al. (2014) involved the synthesis of derivatives related to N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, demonstrating potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats. The derivatives synthesized showed significant biological activities, suggesting potential applications in developing antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Neuroprotective Agents
Fluorescent Heterocyclic Adamantane Derivatives : Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane derivatives with the aim to develop multifunctional neuroprotective agents. These compounds exhibited a high degree of neuroprotective activity through various mechanisms, including inhibition of N-methyl-d-aspartate (NMDA) receptors and nitric oxide synthase, modulation of calcium channels, and effective antioxidant properties. This indicates potential applications in neuroprotection and neurological assay development (Joubert et al., 2011).
Antiviral Applications
Anti-Influenza Virus Activity : Göktaş et al. (2012) explored the antiviral potential of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives containing an adamantyl moiety against influenza viruses. One particular compound showed potent inhibitory effects against influenza A/H3N2 virus, acting as a fusion inhibitor by preventing the hemagglutinin-induced conformational change at low pH, highlighting its potential as an antiviral agent (Göktaş et al., 2012).
Material Science Applications
Polyamide Synthesis : Liaw et al. (1999) developed new adamantane-type cardo polyamides with high thermal stability and mechanical strength, suitable for advanced material applications. The synthesis involved a new adamantane-type cardo dicarboxylic acid as a precursor, leading to polymers with desirable properties for high-performance materials (Liaw et al., 1999).
Antifungal and Antibacterial Agents
Broad-Spectrum Antibacterial Candidates : Al-Wahaibi et al. (2020) synthesized novel adamantane-based carbohydrazide derivatives with significant broad-spectrum antibacterial activity. These compounds demonstrated potent activity against various bacteria, including strains resistant to traditional antibiotics, highlighting their potential as new antibacterial agents (Al-Wahaibi et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN4O2S/c29-22-6-8-23(9-7-22)33-25(31-32-27(33)36-17-24(34)21-4-2-1-3-5-21)16-30-26(35)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNCHONSCHVBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)F)SCC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838928.png)


![N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2838932.png)
![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole](/img/structure/B2838933.png)


![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)
![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)
